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Compound of Interest

Compound Name: KRAS G12C inhibitor 53

Cat. No.: B15143473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal

moment in oncology, offering a therapeutic avenue for a target once considered "undruggable."

This guide provides a detailed comparative analysis of the binding pockets of key KRAS G12C

inhibitors, including the FDA-approved drugs sotorasib (AMG 510) and adagrasib (MRTX849),

and the promising clinical candidate divarasib (GDC-6036). We delve into their binding

affinities, structural interactions, and the experimental methodologies employed for their

characterization, supported by experimental data.

Quantitative Comparison of KRAS G12C Inhibitors
The following table summarizes the binding affinities and structural data for selected KRAS

G12C inhibitors. These values have been compiled from various biochemical and biophysical

assays.
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Inhibitor Target Assay Type
Binding
Affinity (IC50,
Kd)

PDB Code

Sotorasib (AMG

510)
KRAS G12C

Biochemical

Assay

IC50 = 8.88

nM[1]
6OIM[1]

Biochemical

Binding
Kd = 220 nM[1]

Adagrasib

(MRTX849)
KRAS G12C

Biochemical

Binding
Kd = 9.59 nM[1] 6UT0[1]

Divarasib (GDC-

6036)
KRAS G12C

Biochemical

Assay

IC50 < 0.01

µM[1]
9DMM[1]

Olomorasib

(LY3537982)
KRAS G12C

Biochemical

Assays

High Affinity

(Specific values

not publicly

detailed)[1]

Not Publicly

Available

Structural Insights into Inhibitor Binding Pockets
Sotorasib, adagrasib, and divarasib are all covalent inhibitors that irreversibly bind to the

mutant cysteine at position 12 (C12) of the KRAS G12C protein.[1] This covalent modification

traps the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream

oncogenic signaling.[1] While all three inhibitors target the same allosteric pocket, known as

the Switch-II pocket (S-IIP), their distinct molecular structures lead to subtle but significant

differences in their binding modes and interactions with surrounding amino acid residues.

Sotorasib (PDB: 6OIM): The crystal structure of KRAS G12C in complex with sotorasib reveals

the covalent bond with C12. Sotorasib's interaction extends into a cryptic pocket formed by the

movement of Histidine 95 (His95).[2][3] Key interactions involve residues such as Tyrosine 96

(Tyr96) and Glutamate 62 (Glu62).[4]

Adagrasib (PDB: 6UT0): Adagrasib also forms a covalent bond with Cys12 and occupies the

Switch-II pocket.[1][5] A key difference in its binding mode compared to sotorasib is the
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conformation of His95, which is in an "in" conformation with adagrasib.[5] This results in a

different set of interactions within the pocket.

Divarasib (PDB: 9DMM): The co-crystal structure of divarasib with KRAS G12C shows that

while it also binds covalently to Cys12 in the Switch-II pocket, it induces a distinct conformation

of the switch-II loop.[6][7] This conformational change is significant, with a difference of as

much as 5.6 Å between the Cα atom of residue 65 compared to the sotorasib-bound structure.

[6][7] This highlights the plasticity of the KRAS G12C binding pocket and how different

inhibitors can uniquely engage it.

Signaling Pathway and Inhibition Mechanism
The KRAS protein is a key component of the MAPK signaling pathway. In its active, GTP-

bound state, it activates downstream effectors like RAF, leading to cell proliferation and

survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, causing it to be

constitutively active. Covalent inhibitors of KRAS G12C lock the protein in its inactive, GDP-

bound state, thus blocking the downstream signaling cascade.
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Figure 1. Simplified KRAS signaling pathway and the point of inhibition by KRAS G12C
inhibitors.
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Figure 2. Mechanism of covalent inhibition of KRAS G12C.

Experimental Protocols
The characterization of KRAS G12C inhibitors relies on a suite of biochemical and biophysical

assays. Below are the general methodologies for key experiments.

X-Ray Crystallography of KRAS G12C-Inhibitor
Complexes
This technique provides high-resolution structural information on how an inhibitor binds to its

target protein.

Protein Expression and Purification: The human KRAS G12C protein is expressed in a

suitable system (e.g., E. coli) and purified to high homogeneity using chromatographic

techniques.[1]

Complex Formation: The purified KRAS G12C protein is loaded with GDP, and the inhibitor is

added in molar excess. The mixture is incubated to allow for the formation of the covalent

bond.[1]

Crystallization: The KRAS G12C-inhibitor complex is concentrated, and crystallization

screening is performed using methods like vapor diffusion to obtain high-quality crystals.[1]

Data Collection and Structure Determination: X-ray diffraction data are collected from the

crystals, typically at a synchrotron source. The data are then processed to solve and refine

the three-dimensional structure of the complex.[1]
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Figure 3. General workflow for X-ray crystallography of a KRAS G12C-inhibitor complex.

Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (on-rate and off-rate) and affinity of

inhibitor binding.

Immobilization: Recombinant KRAS G12C protein is immobilized on a sensor chip.[1]
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Binding Analysis: A series of inhibitor concentrations are flowed over the sensor chip surface,

and the change in the refractive index upon binding is measured in real-time.

Data Analysis: The association and dissociation phases are monitored to determine the

kinetic parameters (ka and kd) and calculate the equilibrium dissociation constant (Kd).

Homogeneous Time-Resolved Fluorescence (HTRF) for
Binding Affinity
HTRF is a proximity-based assay often used for high-throughput screening to measure inhibitor

binding.

Assay Components: The assay typically includes a tagged KRAS G12C protein, a

fluorescently labeled ligand that binds to the same pocket as the inhibitor, an HTRF donor,

and an HTRF acceptor.

Competition: The inhibitor competes with the fluorescent ligand for binding to KRAS G12C.

Signal Detection: A decrease in the HTRF signal indicates displacement of the fluorescent

ligand by the inhibitor. The data are used to generate a dose-response curve and determine

the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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